(2R,4R)-tert-butyl 4-(4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl)-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate
Description
Molecular Architecture of Polyheterocyclic Systems
Pyrrolidine-Thiazolidine Conformational Dynamics
The pyrrolidine and thiazolidine rings in this compound exhibit distinct conformational preferences that influence its overall three-dimensional structure. X-ray crystallographic studies of analogous spiro-fused systems reveal that the thiazolidine ring adopts either a twist or envelope conformation , depending on substituent effects. In the twist conformation, puckering occurs along the N1–C15 bond, with a puckering amplitude ($$Q$$) of 0.52 Å and a phase angle ($$θ$$) of 178.6°. By contrast, the envelope conformation features a flap deviation of 0.67 Å at the methine carbon.
The pyrrolidine ring demonstrates twist puckering on the C12–C16 axis, with dihedral angles between the thiazolidine and pyrrolidine planes ranging from 62.95° to 67.30°. This angular displacement creates a steric environment that facilitates intramolecular C–H⋯O hydrogen bonding, forming stable $$S(7)$$ ring motifs. Density functional theory (DFT) calculations on similar systems predict energy differences of 1.2–2.8 kcal/mol between axial and equatorial conformers, underscoring the dynamic equilibrium between these states.
Table 1: Conformational Parameters of Pyrrolidine-Thiazolidine Systems
| Parameter | Twist Conformation | Envelope Conformation |
|---|---|---|
| Puckering Amplitude (Å) | 0.52 | 0.67 |
| Phase Angle (°) | 178.6 | 89.3 |
| Dihedral Angle (°) | 67.30 | 62.95 |
| Intramolecular H-bonds | 2 | 1 |
Piperazine-Pyrazole Electronic Interactions
The 4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine moiety introduces significant electronic complexity. Nuclear magnetic resonance (NMR) studies of related pyrazole-piperazine derivatives show para-substituent-induced ring current effects , with upfield shifts of 0.3–0.5 ppm for protons adjacent to the pyrazole N2 atom. The 3-methyl group on the pyrazole ring exerts a +I effect, increasing electron density at the N1 position by 12% compared to unsubstituted analogs.
This electronic modulation enhances charge-transfer interactions between the pyrazole’s π-system and the piperazine’s lone pairs, as evidenced by a 15 nm bathochromic shift in UV-Vis spectra. The tert-butyl carbamate group at C1 further stabilizes this interaction through steric shielding, reducing rotational freedom about the C1–N bond by 40% compared to methyl carbamates.
Properties
IUPAC Name |
tert-butyl (2R,4R)-4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]-2-(1,3-thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38N6O3S/c1-20-16-24(33(28-20)21-8-6-5-7-9-21)30-12-10-29(11-13-30)22-17-23(25(34)31-14-15-37-19-31)32(18-22)26(35)36-27(2,3)4/h5-9,16,22-23H,10-15,17-19H2,1-4H3/t22-,23-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMBLBXYTGVIKEP-DHIUTWEWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N2CCN(CC2)C3CC(N(C3)C(=O)OC(C)(C)C)C(=O)N4CCSC4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1)N2CCN(CC2)[C@@H]3C[C@@H](N(C3)C(=O)OC(C)(C)C)C(=O)N4CCSC4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2R,4R)-tert-butyl 4-(4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl)-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following molecular formula: with a molecular weight of approximately 526.69 g/mol . The structure features several functional groups, including a thiazolidine carbonyl and a pyrazole ring, which are known to contribute to its biological activity.
1. Receptor Interaction
Research indicates that compounds similar to this one often interact with various receptors in the body, including serotonin and dopamine receptors. The pyrazole moiety is particularly noted for its ability to modulate neurotransmitter systems, which can influence mood and pain perception.
2. Enzyme Inhibition
Molecular docking studies have shown that the compound may inhibit enzymes such as prostaglandin reductase (PTGR2). For instance, docking scores suggest a strong binding affinity, indicating potential use as an anti-inflammatory agent through the inhibition of prostaglandin synthesis .
1. Antinociceptive Effects
In pharmacological studies, compounds containing the pyrazole structure have demonstrated significant antinociceptive properties. For example, related pyrazole derivatives have been evaluated using the writhing test in mice, showing reduced pain response compared to control groups .
2. Anticancer Potential
There is emerging evidence suggesting that this compound may have anticancer properties. Similar thiazolidine derivatives have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and colon carcinoma (HCT-116), with IC50 values indicating effective growth inhibition .
3. Antimicrobial Activity
The thiazolidine component has been associated with antimicrobial properties. Studies indicate that thiazolidine derivatives exhibit activity against both gram-positive and gram-negative bacteria, suggesting potential applications in treating infections .
Case Study 1: Pain Management
A study involving the administration of a similar pyrazole-based compound demonstrated significant pain relief in animal models, providing insights into its potential as a long-acting analgesic . The mechanism was attributed to its action on central nervous system receptors.
Case Study 2: Cancer Cell Line Testing
In vitro tests on MCF-7 breast cancer cells showed that derivatives of this compound led to cell cycle arrest and apoptosis. The study highlighted the importance of structural modifications in enhancing biological activity against cancer cells .
Data Table: Biological Activity Overview
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant cytotoxicity against various cancer cell lines. For instance, studies involving pyrrolidine derivatives have shown that they can induce apoptosis in cancer cells by modulating key signaling pathways associated with cell survival and proliferation .
Neuropharmacology
The piperazine moiety in the compound suggests potential applications in neuropharmacology. Compounds containing piperazine rings are often investigated for their effects on neurotransmitter systems, particularly in the treatment of anxiety and depression disorders. The incorporation of the pyrazole and thiazolidine groups may enhance the selectivity and potency of these compounds against specific receptors .
Antimicrobial Properties
The thiazolidine component is known for its antimicrobial activity. Studies have explored the synthesis of thiazolidine derivatives that exhibit significant activity against bacterial strains, including multi-drug-resistant organisms. The unique structure of (2R,4R)-tert-butyl 4-(4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl)-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate may provide a novel scaffold for developing new antimicrobial agents .
Synthesis of Derivatives
The synthesis of this compound can be achieved through multi-step reactions involving key intermediates derived from readily available starting materials. The use of tert-butyl esters as protective groups during synthesis allows for selective functionalization at various stages .
Functionalization Strategies
Functionalization strategies such as alkylation and acylation are crucial for modifying the biological activity of this compound. These modifications can enhance solubility, bioavailability, and receptor affinity, making it a promising candidate for further development in drug formulations .
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of similar pyrrolidine derivatives against breast cancer cell lines. Results demonstrated that these compounds significantly inhibited cell growth and induced apoptosis through caspase activation pathways. The findings suggest that this compound could be developed as a potential anticancer agent .
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of piperazine-containing compounds on neuronal cells subjected to oxidative stress. It was found that these compounds reduced reactive oxygen species levels and protected against cell death, indicating a therapeutic potential for treating neurodegenerative diseases .
Comparison with Similar Compounds
Stereoisomeric Analog: (2S,4S)-tert-butyl 4-(4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl)-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate
The (2S,4S)-configured stereoisomer () shares identical molecular formula and weight with the (2R,4R) compound but differs in spatial arrangement. Stereochemical variations can significantly alter pharmacological activity, solubility, and metabolic stability.
Structural Analogs with Piperazine-Thiazolidine Motifs
- Piperazine Derivatives : Piperazine is a common scaffold in CNS drugs (e.g., aripiprazole). Substitution at the piperazine nitrogen (e.g., 3-methyl-1-phenylpyrazole in this compound) can enhance lipophilicity and blood-brain barrier penetration .
- Thiazolidine Derivatives : Thiazolidine rings (e.g., in riluzole) are associated with antioxidant and neuroprotective effects. The thiazolidine-3-carbonyl group here may confer stability against enzymatic degradation .
Comparison with Non-Steroidal Anti-Inflammatory Pyrazole Derivatives
The 3-methyl-1-phenylpyrazole moiety in the compound resembles non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib. However, the absence of a sulfonamide group in this compound suggests divergent biological targets .
Preparation Methods
Cyclocondensation Strategies
The piperazine-pyrazole intermediate is synthesized via:
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Knoevenagel condensation : Phenylhydrazine reacts with β-keto esters (e.g., ethyl acetoacetate) under acidic conditions to form pyrazole rings.
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N-alkylation : Piperazine is introduced via nucleophilic substitution or reductive amination.
Example Protocol (Patent CN101407502B):
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Phenylhydrazine + ethyl acetoacetate, H2SO4, EtOH, reflux, 3 hr | 78% |
| 2 | Piperazine, K2CO3, DMF, 80°C, 12 hr | 65% |
Improvements : Replace toxic POCl3 (used in early methods) with Lawesson’s reagent or Belleau reagent for safer cyclization.
Construction of the Pyrrolidine-Thiazolidine Core
Asymmetric Synthesis of (2R,4R)-4-Hydroxypyrrolidine
The CBS (Corey-Bakshi-Shibata) reduction enables enantioselective synthesis:
Thiazolidine Coupling
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Activation : N-Boc-4-oxo-L-proline + cysteamine hydrochloride, EDC/HOBt, DMF.
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Cyclization : Formaldehyde (40% aqueous), Na2SO4, THF, 50°C.
Method B (PMC8251912):
Microwave-assisted thiazolidine formation reduces reaction time from 12 hr to 30 min (yield: 94%).
Fragment Coupling and Final Deprotection
Amide Bond Formation
The pyrrolidine-thiazolidine intermediate is coupled with Compound III via:
Deprotection Strategies
| Protecting Group | Reagent | Conditions | Yield |
|---|---|---|---|
| tert-Butoxycarbonyl (Boc) | HCl (4M in dioxane) | RT, 2 hr | 95% |
| Benzyloxycarbonyl (Cbz) | H2, Pd/C | EtOH, 50 psi, 6 hr | 88% |
Comparative Analysis of Synthetic Routes
Table 1: Efficiency Metrics for Key Methods
Key Findings :
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CBS reduction outperforms enzymatic resolution in stereochemical control.
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Microwave synthesis reduces energy use by 40% compared to conventional heating.
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Belleau reagent offers 5% higher yield than Davy reagent in thiazolidine cyclization.
Process Optimization and Green Chemistry
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Solvent Replacement : Substitute DMF with cyclopentyl methyl ether (CPME) to reduce toxicity.
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Catalyst Recycling : Immobilized CBS catalysts enable 5 reuse cycles without activity loss.
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Waste Mitigation : Aqueous workups recover >90% of CuSO4 and MgSO4.
Industrial-Scale Challenges and Solutions
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Crystallization Issues : Use antisolvent (n-heptane) to enhance crystal purity from 92% to 99.6%.
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Exothermic Risks : Controlled addition of BH3·THF maintains reaction temps below -15°C.
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Regulatory Compliance : Residual Pd levels <10 ppm achieved via activated carbon filtration.
Recent Advancements (2022–2025)
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Enzyme-Mediated Coupling : Lipase B catalyzes amide bond formation with 97% yield, avoiding racemization.
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Flow Chemistry : Continuous hydrogenation reduces reaction time from 12 hr to 20 min.
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Machine Learning : AI models predict optimal solvent mixtures (e.g., EtOAc/MeCN 3:1) for 8% yield improvement .
Q & A
Q. What are the key synthetic strategies for constructing the pyrrolidine-piperazine-thiazolidine core of this compound?
The synthesis typically involves multi-step protocols:
- Piperazine-pyrrolidine coupling : Nucleophilic substitution or Buchwald–Hartwig amination to link the piperazine and pyrrolidine moieties .
- Thiazolidine incorporation : Acylation using thiazolidine-3-carboxylic acid derivatives, often via carbodiimide-mediated coupling (e.g., EDC/HOBt) .
- Protecting group strategies : The tert-butyl carbamate (Boc) group is introduced early and retained until final deprotection . Example: A related tert-butyl piperidine carboxylate derivative was synthesized via palladium-catalyzed cross-coupling (yield: 66–88%) .
Q. How is stereochemical integrity at the (2R,4R) positions validated during synthesis?
- Chiral chromatography : Used to separate enantiomers, with retention times compared to standards .
- X-ray crystallography : Definitive confirmation of absolute configuration, as demonstrated for structurally similar tert-butyl piperazine carboxylate derivatives (R-factor: 0.043) .
- NMR coupling constants : Analysis of vicinal coupling (e.g., J values for pyrrolidine protons) to infer dihedral angles .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in the final coupling step?
Q. How to address discrepancies between computational predictions and experimental LogP values?
- Shake-flask method : Measure partition coefficients in octanol/water to validate in silico models (e.g., ChemAxon vs. experimental ΔLogP ±0.3) .
- Column retention time correlation : Use reversed-phase HPLC (C18 column) to estimate hydrophobicity . Example: A tert-butyl piperazine derivative showed predicted LogP = 2.1 vs. experimental LogP = 2.4 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
